N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-morpholinopropyl)oxalamide
Description
N1-(2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-morpholinopropyl)oxalamide is a synthetic oxalamide derivative characterized by a complex structure incorporating furan, phenylpiperazine, and morpholinopropyl moieties. The furan heterocycle and phenylpiperazine group may influence receptor binding or metabolic stability, while the morpholinopropyl chain could modulate solubility and bioavailability.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O4/c31-24(26-9-5-10-28-15-18-33-19-16-28)25(32)27-20-22(23-8-4-17-34-23)30-13-11-29(12-14-30)21-6-2-1-3-7-21/h1-4,6-8,17,22H,5,9-16,18-20H2,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKWHDJIPPEDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCCN3CCOCC3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-morpholinopropyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by the following features:
- Molecular Formula : C27H32N4O4
- Molecular Weight : Approximately 476.6 g/mol
- Functional Groups : Contains a furan ring, a phenylpiperazine moiety, and an oxalamide functional group.
These structural components suggest that the compound might interact with various biological targets, particularly in the central nervous system.
The biological activity of this compound is primarily linked to its ability to modulate neurotransmitter systems. Preliminary studies indicate that it may influence serotonin receptors and other targets involved in mood regulation and anxiety disorders.
Potential Mechanisms Include:
- Receptor Modulation : The presence of the phenylpiperazine group suggests potential interactions with serotonin (5-HT) receptors, which are critical in mood regulation.
- Enzyme Inhibition : The oxalamide group may facilitate strong hydrogen bonding interactions with specific enzymes, enhancing its pharmacological profile.
Biological Activity Data
Research has indicated that compounds similar to this compound exhibit significant activity against various targets. Below is a comparative table summarizing related compounds and their biological activities:
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds with structural similarities to this compound:
- Antidepressant Effects : A study demonstrated that related oxalamide derivatives showed significant antidepressant-like effects in rodent models, suggesting potential for treating mood disorders .
- Neuroprotective Properties : Another investigation highlighted neuroprotective effects against oxidative stress, indicating that these compounds could be beneficial in neurodegenerative conditions .
- Antiviral Activity : Research into similar compounds revealed promising antiviral activities, particularly against influenza viruses, emphasizing the need for further exploration of their mechanisms .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-morpholinopropyl)oxalamide have been synthesized as potential anticonvulsants. For instance, studies have shown that hybrid molecules combining fragments of established antiepileptic drugs exhibit broad anticonvulsant activity across various preclinical seizure models. These compounds demonstrated high protection rates and superior safety profiles compared to existing treatments, without impairing motor coordination even at high doses.
Antioxidant Properties
The antioxidant capabilities of this compound have been evaluated using the DPPH radical scavenging assay. Results suggest that derivatives of this compound exhibit antioxidant activities comparable to or exceeding those of ascorbic acid, indicating its potential utility in combating oxidative stress-related conditions.
Anticancer Potential
The anticancer activity of this compound has been assessed through various in vitro assays. Notably, the MTT assay revealed significant cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with a higher cytotoxicity observed in U-87 cells. Proposed mechanisms of action include:
- Inhibition of cancer cell proliferation
- Induction of apoptosis
- Scavenging of free radicals
These findings underscore its potential as a therapeutic agent in cancer treatment.
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally related to this compound:
| Study Focus | Findings |
|---|---|
| Anticonvulsant Activity | Hybrid molecules demonstrated broad anticonvulsant efficacy with superior safety profiles compared to traditional drugs. |
| Antioxidant Activity | Exhibited DPPH radical scavenging activity comparable to ascorbic acid, indicating strong antioxidant potential. |
| Anticancer Activity | Significant cytotoxic effects against glioblastoma and breast cancer cell lines; mechanisms involve inhibition of proliferation and apoptosis induction. |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Oxalamides
Physicochemical Properties
- Melting Points: Adamantyl-based oxalamides exhibit high melting points (>210°C) due to rigid substituents , whereas flavoring oxalamides like S336 may have lower melting points influenced by flexible pyridyl-ethyl groups.
- Solubility: Morpholinopropyl groups typically enhance water solubility compared to hydrophobic adamantyl or chlorobenzyloxy substituents .
Toxicity Profiles
- NOEL Values: Flavoring oxalamides like S336 and N1-(2,3-dimethoxybenzyl)-N2-(pyridin-2-yl-ethyl)oxalamide demonstrate NOELs of 100 mg/kg bw/day in rats, attributed to efficient metabolic clearance . The phenylpiperazine group in the target compound may introduce neuropharmacological effects, necessitating specialized toxicity studies.
- Metabolism: Oxalamides generally undergo hydrolysis and oxidation of aromatic/heterocyclic rings . The morpholinopropyl chain may resist hydrolysis, leading to prolonged half-life compared to flavoring agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
